molecular formula C12H8N4O2 B118449 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole CAS No. 148533-73-7

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Cat. No.: B118449
CAS No.: 148533-73-7
M. Wt: 240.22 g/mol
InChI Key: MPOIUZUPKNLRIJ-UHFFFAOYSA-N
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Description

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a nitro group at the 5-position and a pyridinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole typically involves the condensation of 4-nitro-o-phenylenediamine with 4-pyridinecarboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the cyclization process to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, or sodium dithionite.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Reduction: 5-Amino-2-(4-pyridinyl)-1H-benzimidazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antiparasitic properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit bacterial enzymes critical for DNA replication or protein synthesis. In cancer research, it may target and inhibit enzymes involved in cell cycle regulation or apoptosis pathways.

Comparison with Similar Compounds

    5-Nitrobenzimidazole: Similar structure but lacks the pyridinyl group.

    2-(4-Pyridinyl)benzimidazole: Lacks the nitro group.

    5-Nitro-1H-benzimidazole: Similar but without the pyridinyl substitution.

Uniqueness: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and interactions compared to its analogs.

Properties

IUPAC Name

6-nitro-2-pyridin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-10-11(7-9)15-12(14-10)8-3-5-13-6-4-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOIUZUPKNLRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347051
Record name 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

148533-73-7
Record name 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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